(2S)-4-oxoazetidine-2-carboxylic acid CAS number 16404-94-7
(2S)-4-oxoazetidine-2-carboxylic acid CAS number 16404-94-7
An In-depth Technical Guide to (2S)-4-oxoazetidine-2-carboxylic acid (CAS 16404-94-7): A Cornerstone Chiral Building Block in Modern Drug Discovery
Abstract
(2S)-4-oxoazetidine-2-carboxylic acid, a chiral, non-proteinogenic amino acid analogue, stands as a pivotal building block in medicinal chemistry and pharmaceutical development. Its rigid, strained β-lactam core, combined with a carboxylic acid handle and defined stereochemistry, makes it an exceptionally valuable synthon for a range of therapeutic agents. This guide provides an in-depth analysis of its chemical properties, synthesis, and critical applications. We will explore its foundational role in the construction of β-lactam antibiotics, its utility as a constrained peptidomimetic scaffold for enzyme inhibitors, and its emerging potential in other therapeutic areas. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively leverage this versatile molecule.
Core Concepts: Structure and Properties
The Azetidinone Core: A Privileged Scaffold
The four-membered azetidin-2-one, or β-lactam, is one of the most significant heterocyclic motifs in pharmaceutical science.[1][2] Its inherent ring strain makes the amide bond highly susceptible to nucleophilic attack, a feature masterfully exploited in the mechanism of action of β-lactam antibiotics, which irreversibly acylate and inhibit bacterial transpeptidases (Penicillin-Binding Proteins, PBPs).[3] Beyond antibiotics, the conformational rigidity of the azetidinone ring provides a structurally defined scaffold for designing enzyme inhibitors and other bioactive molecules.[4][5]
Structural Features and Stereochemistry
(2S)-4-oxoazetidine-2-carboxylic acid is characterized by three key functional groups integrated into a compact structure:
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A β-Lactam Ring: Provides the core scaffold and inherent reactivity.
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A Carboxylic Acid: Offers a versatile synthetic handle for peptide coupling, esterification, and other modifications.
-
A Ketone: The 4-oxo position introduces another site for potential chemical elaboration.
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Defined (S)-Stereochemistry: The chiral center at the C2 position is crucial for stereoselective synthesis, ensuring the correct orientation for biological target engagement, a vital consideration in modern drug design.[4]
Caption: 2D structure of (2S)-4-oxoazetidine-2-carboxylic acid.
Physicochemical and Spectroscopic Profile
A summary of the key physical and chemical properties is essential for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 16404-94-7 | [6][7][8] |
| Molecular Formula | C₄H₅NO₃ | [6][9] |
| Molecular Weight | 115.09 g/mol | [6][7][9] |
| Appearance | White to light yellow powder | [6] |
| Melting Point | 99 - 102 °C | [6][10] |
| Optical Rotation | [α]²⁰/D = -48° to -44° (c=1 in MeOH) | [6] |
| Storage | 2-8°C, sealed in dry conditions | [10] |
| ¹H NMR (Expected) | δ ~10-12 ppm (s, 1H, COOH), ~8 ppm (br s, 1H, NH), ~4.5 ppm (dd, 1H, CH), ~3.0-3.5 ppm (m, 2H, CH₂) | [11] |
| ¹³C NMR (Expected) | δ ~170-175 ppm (COOH), δ ~165-170 ppm (Lactam C=O), δ ~55-60 ppm (CH), δ ~40-45 ppm (CH₂) | [11] |
| IR (Expected) | ~3300 cm⁻¹ (N-H), ~2500-3300 cm⁻¹ (O-H), ~1750 cm⁻¹ (Lactam C=O), ~1710 cm⁻¹ (Carboxylic Acid C=O) | [11] |
Synthetic Strategies and Mechanistic Rationale
The synthesis of (2S)-4-oxoazetidine-2-carboxylic acid leverages the principles of chiral pool synthesis, starting from readily available, enantiopure precursors.
Synthesis from L-Aspartic Acid
The most authoritative route begins with L-aspartic acid, an inexpensive and optically pure amino acid.[12] This strategy is powerful because the stereocenter of the final product is derived directly from the starting material, obviating the need for chiral resolution.
The causality behind this pathway involves several key transformations:
-
Protection: The amino and carboxylic acid groups of L-aspartic acid are first protected, typically as esters (e.g., diisopropyl ester), to prevent unwanted side reactions.
-
Activation & Cyclization: One of the ester groups is selectively activated, and the molecule is treated with a reagent like a Grignard reagent to facilitate an intramolecular cyclization. This step forms the strained four-membered ring.
-
Deprotection: The protecting groups are removed to yield the final product.
Caption: Synthetic workflow from L-Aspartic Acid.
Protocol: Synthesis of Isopropyl (2S)-4-oxo-2-azetidinecarboxylate
This protocol is adapted from established patent literature and serves as a foundational method for accessing derivatives of the title compound.[12]
Objective: To synthesize an esterified derivative of (2S)-4-oxoazetidine-2-carboxylic acid from diisopropyl L-aspartate hydrochloride.
Materials:
-
Diisopropyl L-aspartate hydrochloride
-
Anhydrous Toluene
-
Ethylmagnesium bromide (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Reaction flask with mechanical stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
Reaction Setup: In a reaction flask purged with nitrogen, suspend diisopropyl L-aspartate hydrochloride in anhydrous toluene.
-
Grignard Addition (Cyclization): Cool the suspension to 0°C. Add ethylmagnesium bromide solution dropwise over 1-2 hours, maintaining the temperature below 5°C. The Grignard reagent acts as a base to deprotonate the amine and facilitate the ring-closing condensation.
-
Reaction Monitoring: Stir the mixture at 0-5°C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C. This step neutralizes the reaction mixture and protonates any remaining reactive species.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x). Combine all organic layers. The use of ethyl acetate ensures efficient recovery of the product from the aqueous phase.
-
Washing: Wash the combined organic layers sequentially with water and then brine. This removes inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude isopropyl (2S)-4-oxo-2-azetidinecarboxylate by column chromatography on silica gel.
Self-Validation: The integrity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and by chiral HPLC to confirm enantiomeric purity.
Applications in Drug Discovery and Development
The unique structure of (2S)-4-oxoazetidine-2-carboxylic acid makes it a high-value intermediate in several therapeutic areas.
Cornerstone for β-Lactam Antibiotics
The primary application of this molecule is as a chiral building block for advanced β-lactam antibiotics, particularly those in the carbapenem and penem classes.[4] The strained ring is the "warhead" that acylates the serine residue in the active site of bacterial PBPs, inhibiting cell wall biosynthesis. The (2S)-carboxylic acid moiety serves as the crucial anchor point for elaborating the complex side chains that define the antibiotic's spectrum of activity, stability to β-lactamase enzymes, and pharmacokinetic properties.
Caption: Pathway for antibiotic synthesis.
A Constrained Proline Analogue in Peptidomimetics
As a cyclic amino acid analogue, it serves as a constrained mimic of proline. This structural rigidity is highly desirable in drug design for creating peptidomimetics with improved metabolic stability and defined conformations. By incorporating this scaffold into peptide sequences, researchers can lock the backbone into a specific orientation, enhancing binding affinity and selectivity for enzyme targets. Studies have demonstrated its use in synthesizing potential inhibitors for enzymes like pancreatic elastase.[13]
Protocol: N-Acylation for Peptidomimetic Synthesis
This protocol outlines a general procedure for coupling the β-lactam core to another amino acid, as described in the synthesis of β-lactam peptidomimetics.[13]
Objective: To couple the carboxylic acid of an N-protected (2S)-4-oxoazetidine-2-carboxylic acid derivative with an amino acid ester.
Materials:
-
(2S)-4-oxoazetidine-2-carboxylic acid
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide, BSA)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling agents (e.g., EDC, HOBt)
-
Tertiary amine base (e.g., Triethylamine, TEA)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
Procedure:
-
N-Protection (Silylation): Suspend (2S)-4-oxoazetidine-2-carboxylic acid in anhydrous DCM. Add the silylating agent (e.g., BSA) and stir at room temperature until the solution becomes clear. This transiently protects the lactam nitrogen, preventing self-condensation and improving solubility.
-
Amine Salt Neutralization: In a separate flask, suspend the amino acid ester hydrochloride in anhydrous DCM and add a tertiary amine base (e.g., TEA) to liberate the free amine.
-
Carboxylic Acid Activation: To the silylated β-lactam solution, add coupling agents like EDC and HOBt. Stir for 15-20 minutes at 0°C. This forms a highly reactive activated ester intermediate.
-
Coupling: Add the free amine solution from step 2 to the activated ester solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Desilylation: Quench the reaction with a mild acid (e.g., aqueous citric acid). The aqueous workup simultaneously removes the silyl protecting group. Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purification: Purify the resulting dipeptide analogue by column chromatography.
Emerging Applications
Beyond its established roles, this scaffold is an important building block for synthesizing NMDA receptor antagonists, highlighting its potential for developing treatments for neurological disorders.[8][10] Its utility as a versatile chiral intermediate ensures its continued exploration in diverse drug discovery programs.
Handling, Stability, and Safety
Proper handling is crucial for maintaining the integrity of this reagent.
-
Storage: The compound should be stored in a refrigerator at 2-8°C, tightly sealed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the strained lactam ring.[10]
-
Stability: It is stable under recommended storage conditions but can be sensitive to strong acids, bases, and nucleophiles due to ring strain.
-
Safety: According to aggregated GHS information, the compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[9] Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
(2S)-4-oxoazetidine-2-carboxylic acid is far more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its unique combination of a reactive β-lactam core, a versatile carboxylic acid handle, and innate chirality has cemented its role in the synthesis of life-saving antibiotics. As drug discovery continues to evolve, the demand for conformationally constrained scaffolds for designing highly specific enzyme inhibitors and receptor modulators will grow. The proven utility and synthetic tractability of (2S)-4-oxoazetidine-2-carboxylic acid ensure that it will remain a molecule of high strategic importance, empowering the development of the next generation of therapeutics.
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